1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine
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Overview
Description
1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a heterocyclic compound that contains a pyrazole ring and a piperazine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and piperazine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with phenylhydrazine and ethyl acetoacetate as starting materials.
Cyclization: These starting materials undergo cyclization to form the pyrazole ring.
Chloride Acetylation: The intermediate product is then subjected to chloride acetylation.
Substitution and Deacetalization: Finally, substitution and deacetalization reactions are carried out to obtain the desired compound
Industrial Production Methods
The industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. The use of acid catalysis and nucleophilic substitution reactions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the pyrazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrazoles .
Scientific Research Applications
1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antidiabetic and anticancer drugs
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding
Industrial Applications: The compound is utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4, which is involved in glucose metabolism.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences pathways related to cell signaling, apoptosis, and autophagy.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and used as an intermediate in the synthesis of bioactive molecules.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives exhibit antioxidant and anticancer activities.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II): This platinum complex is used in organic light-emitting diodes and exhibits unique photophysical properties.
Uniqueness
1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is unique due to its dual ring structure, which provides a versatile platform for the development of various bioactive compounds. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H18N4O2S |
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Molecular Weight |
306.39 g/mol |
IUPAC Name |
1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C14H18N4O2S/c1-17-7-9-18(10-8-17)21(19,20)13-4-2-3-12(11-13)14-5-6-15-16-14/h2-6,11H,7-10H2,1H3,(H,15,16) |
InChI Key |
PXMXOWDRIFFFDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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